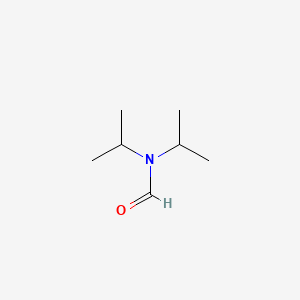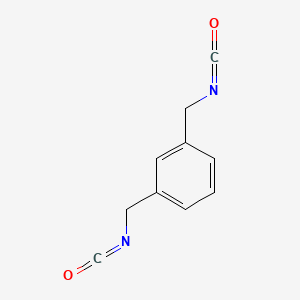
1,3-Bis(isocyanatomethyl)benzene
Übersicht
Beschreibung
1,3-Bis(isocyanatomethyl)benzene (MXDI) is a colorless, transparent liquid at room temperature . It is an aliphatic isocyanate with excellent weatherability, color retention, and adhesion . It is mainly used for high-grade polyurethane paints, ophthalmic lenses, packaging softeners, outdoor sealants, elastomers, leather, and adhesives .
Synthesis Analysis
The synthesis of 1,3-Bis(isocyanatomethyl)benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate has been comprehensively studied . The optimal conditions were found to be a molar ratio of m-xylylenediamine to bis(trichloromethyl)carbonate of 1.2:1.0, a nitrogen gas velocity of 8 mL·min-1, a reaction temperature of 125°C, and a reaction time of 8.0 hours . Under these conditions, the yield of 1,3-Bis(isocyanatomethyl)benzene was 83.35% .
Molecular Structure Analysis
The molecular formula of 1,3-Bis(isocyanatomethyl)benzene is C10H8N2O2 .
Chemical Reactions Analysis
The substance undergoes immediate and complete hydrolysis to 1,3-benzenedimethanamine in water and gastric fluid simulant .
Physical And Chemical Properties Analysis
1,3-Bis(isocyanatomethyl)benzene is a liquid at room temperature with a density of 1.202 g/mL at 25 °C . Its molecular weight is 188.18 .
Wissenschaftliche Forschungsanwendungen
1. Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene is recognized for its high-quality performance, including excellent yellowing resistance and weather resistance. This makes it highly applicable in the development of optical polymer composite materials. Its use is extended across various industries such as construction and automotive, underlining its versatility and effectiveness in these fields (Dong Jianxun et al., 2018).
2. Safety Evaluation in Food Contact Materials
1,3-Bis(isocyanatomethyl)benzene has undergone safety evaluations for its use in food contact materials. It is found to hydrolyze immediately and completely in water and gastric fluid simulant to 1,3-benzenedimethanamine. The evaluations, including genotoxicity tests, concluded that no concern for genotoxicity in vivo is raised by 1,3-bis(isocyanatomethyl)benzene and its hydrolysis product (Flavourings, 2012).
3. Synthesis of Polyurethanes
The compound has been utilized in the rapid microwave-promoted synthesis of polyurethanes. It reacts with diisocyanates such as 1,3-bis(isocyanatomethyl)cyclohexane and 1,6-diisocyanatohexane under specific conditions, forming polyurethanes with molecular weights ranging from 30,000 to 60,000. This demonstrates its significant role in the innovative synthesis of polyurethanes (K. Hiroki et al., 2008).
4. Optical Material Development
1,3-Bis(isocyanatomethyl)benzene is instrumental in developing novel materials with high refractive index and high Abbe number. Its reaction with diisocyanates results in polyurethanes that are nearly equivalent to inorganic flint glasses, showing its potential in commercial optical tools (D. Bhattacharjee & J. Booth, 1993).
5. Anion Transport Mediation
Modifications of 1,3-Bis(isocyanatomethyl)benzene have led to significant increases in anion transport activity. The compound's modified versions show potent anionophoric activity through anion exchange, underlining its application in molecular transport and exchange processes (Chen-Chen Peng et al., 2016).
6. Thermotropic Liquid Crystalline Polyurethanes
The compound plays a role in the synthesis of novel thermotropic liquid crystalline polyurethanes, which exhibit enantiotropism and various forms of polymorphism. These polyurethanes have been studied for their potential in advanced material applications, owing to their unique liquid crystalline properties and thermal stability (Chien-Kung Lin et al., 2000).
7. Development of Fluorine-Containing Polyethers
1,3-Bis(isocyanatomethyl)benzene is also essential in the synthesis of fluorine-containing polyethers. These polyethers, synthesized using the compound, exhibit properties like solubility, hydrophobicity, and low dielectric constants, making them valuable for various industrial applications (J. W. Fitch et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(isocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTZISZSHSCFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038919 | |
| Record name | 1,3-Bis(isocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isocyanatomethyl)benzene | |
CAS RN |
3634-83-1 | |
| Record name | m-Xylylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(isocyanatomethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(isocyanatomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(isocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(isocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(ISOCYANATOMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85XJ1813J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1,3-Bis(isocyanatomethyl)benzene?
A1: 1,3-Bis(isocyanatomethyl)benzene is not a pharmaceutical compound. It's a diisocyanate primarily used as a building block in polyurethane synthesis. It's known for its role in creating materials with excellent yellowing resistance and weather resistance, making it suitable for various applications like optical polymer composite materials, construction, and the automotive industry. []
Q2: Why is there a need for alternative synthesis methods for 1,3-Bis(isocyanatomethyl)benzene?
A2: Traditional production methods for 1,3-Bis(isocyanatomethyl)benzene rely on phosgene, a highly toxic substance. [] This poses significant safety and environmental concerns. Therefore, researchers are actively exploring greener and safer synthesis routes, such as using bis(trichloromethyl) carbonate as a phosgene substitute. []
Q3: What are the potential advantages of using 1,3-Bis(isocyanatomethyl)benzene in polyurethane synthesis?
A4: Studies have shown that polyurethanes synthesized using 1,3-Bis(isocyanatomethyl)benzene can exhibit high refractive indices and Abbe numbers, properties desirable for optical applications. [] These polyurethanes have demonstrated refractive indices comparable to inorganic flint glasses, which is remarkable for organic polymers. []
Q4: How does the structure of 1,3-Bis(isocyanatomethyl)benzene influence the properties of the resulting polyurethanes?
A4: The presence of the rigid aromatic ring in 1,3-Bis(isocyanatomethyl)benzene likely contributes to the higher glass transition temperatures (Tg) observed in polyurethanes synthesized with this diisocyanate. [] These higher Tg values, ranging from 105°C to 130°C, suggest enhanced thermal stability, making them suitable for applications requiring durability at elevated temperatures. []
Q5: Has the safety of 1,3-Bis(isocyanatomethyl)benzene been assessed for food contact applications?
A5: Yes, the European Food Safety Authority (EFSA) has conducted a safety evaluation of 1,3-Bis(isocyanatomethyl)benzene for potential use in food contact materials. [] The study focused on its use as a co-monomer in multilayer film coatings. []
Q6: What were the findings of the EFSA safety evaluation?
A6: The EFSA study found that 1,3-Bis(isocyanatomethyl)benzene rapidly hydrolyzes into 1,3-benzenedimethanamine upon contact with water or gastric fluid simulants. [] Both the parent compound and its hydrolysis product were found to be non-genotoxic in in vitro and in vivo tests. []
Q7: Are there any restrictions on using 1,3-Bis(isocyanatomethyl)benzene in food contact materials?
A7: EFSA concluded that using 1,3-Bis(isocyanatomethyl)benzene in food contact materials is acceptable as long as the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg of food. [] This highlights the importance of controlling the potential migration of the compound's breakdown product to ensure consumer safety. []
Q8: Are there any studies on the dynamic rheological behaviors of polyurethanes containing 1,3-Bis(isocyanatomethyl)benzene?
A8: Research has investigated thermoplastic polyurethane elastomers (TPU) using 1,3-Bis(isocyanatomethyl)benzene as a hard segment extender. [] These studies revealed that increasing the hard segment content, including 1,3-Bis(isocyanatomethyl)benzene, leads to higher storage modulus (G'), loss modulus (G"), and complex viscosity (η*) of the TPU blends. []
Q9: What are the implications of these rheological findings?
A9: The increased modulus and viscosity with higher 1,3-Bis(isocyanatomethyl)benzene content suggest a more rigid and less flowable material. [] This information is crucial for understanding the processing behavior of these TPUs and tailoring their properties for specific applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



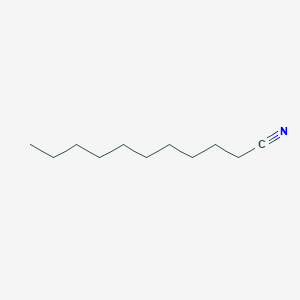

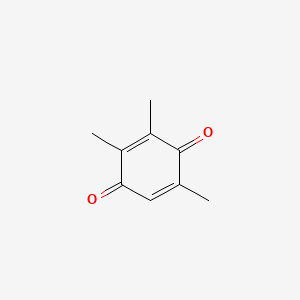
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)

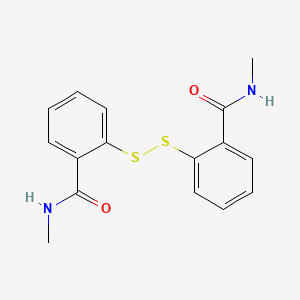
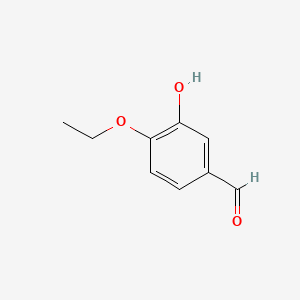

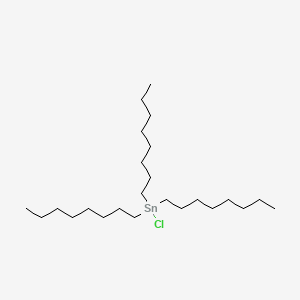
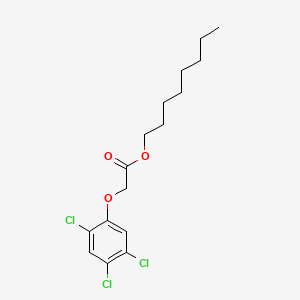
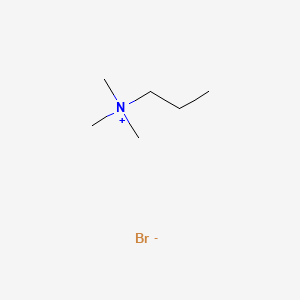
![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
